

An In-depth Technical Guide on the Mechanism of Action of α -Pyrrolidinovalerophenone (α -PVP)

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Compound of Interest

Compound Name: 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B1335697

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Abstract

This technical guide provides a comprehensive overview of the mechanism of action of α -pyrrolidinovalerophenone (α -PVP), a potent synthetic cathinone. While the initial query specified "**2-Phenyl-2-(pyrrolidin-1-yl)ethanamine**," the available scientific literature predominantly focuses on the closely related and more widely studied compound, α -PVP. This document will, therefore, concentrate on the pharmacodynamics, receptor binding affinities, and effects on neurotransmitter systems of α -PVP, which is recognized as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). This guide summarizes quantitative data from in vitro studies, details relevant experimental protocols, and provides visualizations of the associated signaling pathways to facilitate a deeper understanding of its molecular interactions and physiological effects.

Introduction

α -Pyrrolidinovalerophenone (α -PVP), also known as flakka, is a synthetic stimulant of the cathinone class.^{[1][2]} It is structurally related to pyrovalerone and acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).^{[1][2]} Its mechanism of action is similar to other psychostimulants like cocaine and methylphenidate, but it displays a significantly higher potency for the dopamine transporter (DAT).^{[1][3]} This guide will delve into the core mechanism of action of α -PVP, presenting key quantitative data, outlining experimental methodologies for its characterization, and illustrating the affected signaling pathways.

Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

The primary mechanism of action of α -PVP is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] By blocking these transporters, α -PVP prevents the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.[6][7] This leads to an accumulation of these neurotransmitters in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors.[7][8] α -PVP exhibits a much weaker effect on the serotonin transporter (SERT), contributing to its distinct pharmacological profile.[4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (K_i) and uptake inhibition potencies (IC_{50}) of α -PVP for the human dopamine, norepinephrine, and serotonin transporters from various studies.

Table 1: Inhibitory Potency (IC_{50} , nM) of α -PVP at Monoamine Transporters

Study	DAT (IC_{50} , nM)	NET (IC_{50} , nM)	SERT (IC_{50} , nM)
Meltzer et al., 2006	52.3	56.0	>10,000
Marusich et al., 2014	12.8	14.2	>10,000
Kolanos et al., 2015a	17.5	-	>10,000

Table 2: Binding Affinity (K_i , nM) of α -PVP at Monoamine Transporters

Study	DAT (K_i , nM)	NET (K_i , nM)	SERT (K_i , nM)
EMCDDA, 2015	7.0	60.0	-

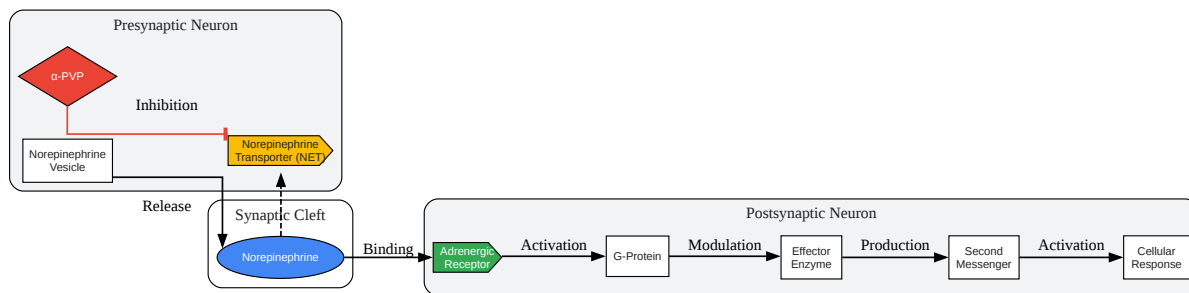
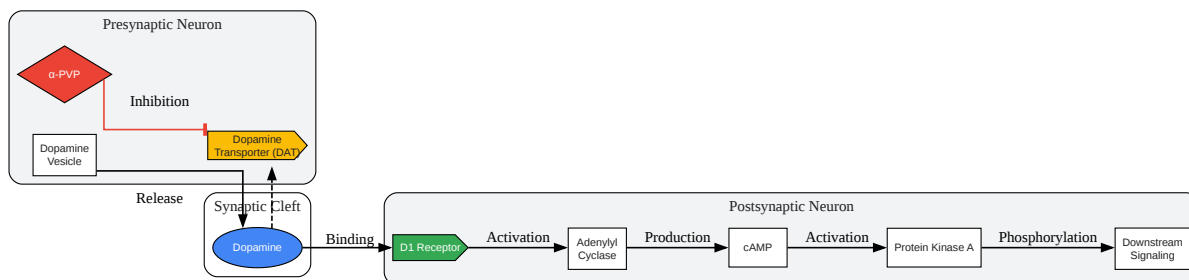
Signaling Pathways

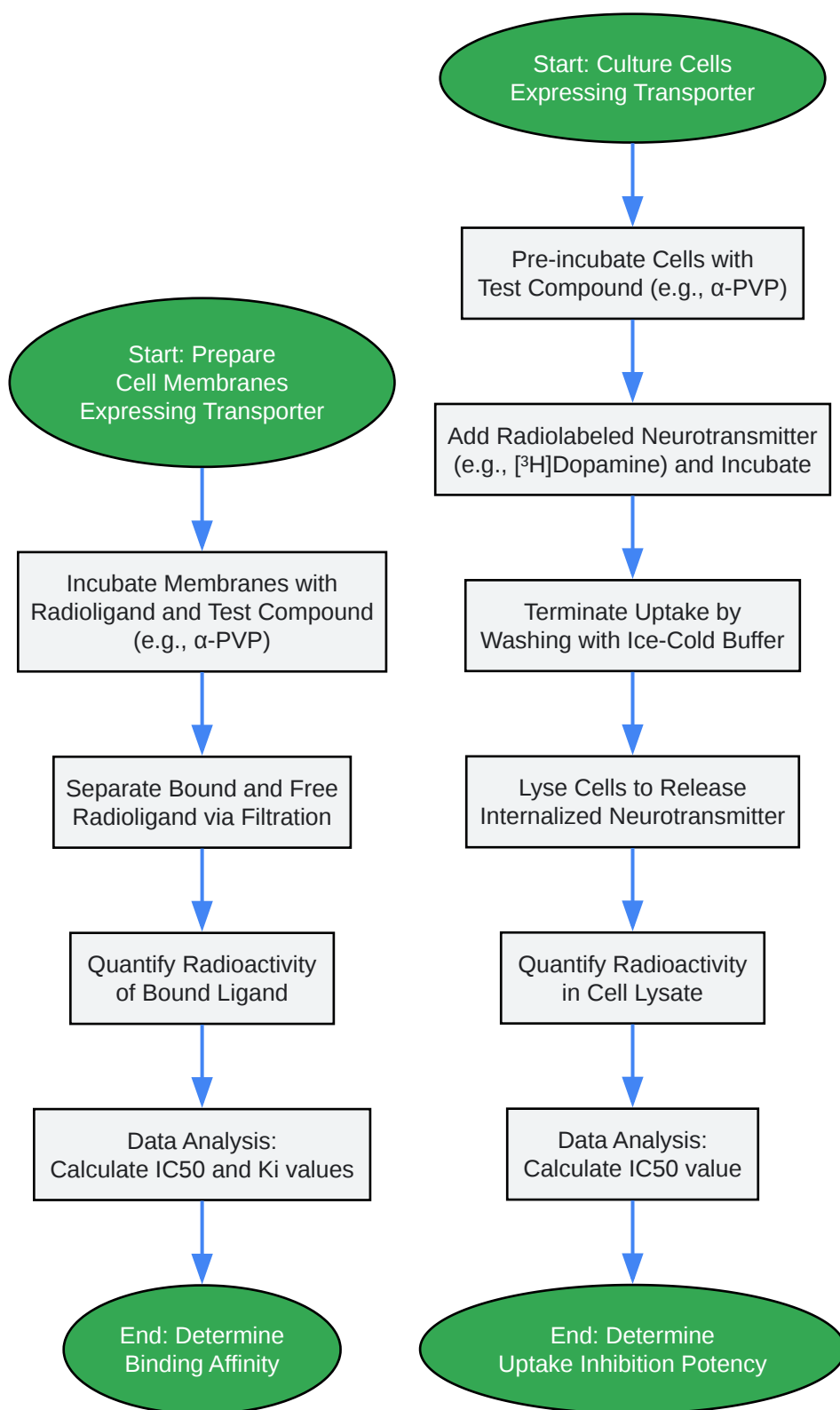
The inhibition of DAT and NET by α -PVP leads to an increase in the synaptic concentrations of dopamine and norepinephrine, respectively. This, in turn, activates downstream signaling

cascades.

Dopaminergic Signaling Pathway

Increased synaptic dopamine resulting from DAT inhibition by α -PVP leads to the activation of postsynaptic dopamine receptors (D1-like and D2-like families).





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